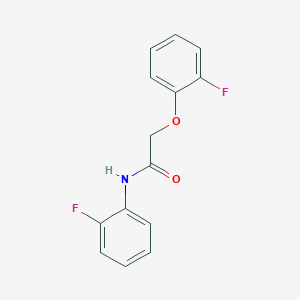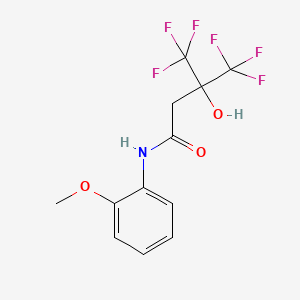
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide, also known as FPhPA, is a chemical compound that has gained attention in the scientific community due to its potential application in research. FPhPA has been identified as a useful tool in studying the function of certain proteins and enzymes, and has also been investigated for its potential therapeutic properties. In
作用機序
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide works by inhibiting the activity of CK2, which is a protein kinase that is involved in various cellular processes. Specifically, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide binds to the ATP-binding site of CK2, which prevents the protein from phosphorylating its targets. This inhibition of CK2 activity can lead to a variety of downstream effects, including inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide can inhibit the growth of cancer cells, and can also inhibit the activity of certain enzymes involved in inflammation. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its specificity for CK2. Because 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide binds to the ATP-binding site of CK2, it is highly specific for this protein kinase and does not affect other cellular processes. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to be effective in inhibiting the activity of CK2 in vitro and in vivo.
One limitation of using 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide in lab experiments is its potential toxicity. While 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to be effective in inhibiting the activity of CK2, it can also have off-target effects on other cellular processes. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has not been extensively studied in animal models, so its potential toxicity in vivo is not well understood.
将来の方向性
There are several future directions for research on 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide. One area of interest is the development of more potent and selective inhibitors of CK2. Additionally, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide could be investigated for its potential therapeutic properties in a variety of diseases, including cancer and inflammation. Finally, the mechanism of action of 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide could be further elucidated to better understand its effects on cellular processes.
合成法
The synthesis of 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide involves several steps, including the reaction of 2-fluoroaniline with 2-fluorophenol to form 2-(2-fluorophenoxy)aniline. This intermediate is then reacted with acetyl chloride to form 2-(2-fluorophenoxy)acetamide, which is subsequently reacted with 2-fluoroaniline to form the final product, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide.
科学的研究の応用
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been identified as a useful tool in studying the function of certain proteins and enzymes. Specifically, 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. 2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide has also been investigated for its potential therapeutic properties, including its ability to inhibit the growth of cancer cells and its potential as an anti-inflammatory agent.
特性
IUPAC Name |
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO2/c15-10-5-1-3-7-12(10)17-14(18)9-19-13-8-4-2-6-11(13)16/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHKGXRTMHCREB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)COC2=CC=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-fluorophenoxy)-N-(2-fluorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![3-chloro-4-ethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B5729035.png)
![2-{4-chloro-5-[(4-ethyl-1-piperazinyl)sulfonyl]-2-methylphenoxy}acetamide](/img/structure/B5729042.png)
![N-isopropyl-2-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B5729050.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3-(1-naphthyl)acrylamide](/img/structure/B5729058.png)
![methyl 2-[(cyclobutylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B5729077.png)


![methyl 4-chloro-3-[(methylsulfonyl)amino]benzoate](/img/structure/B5729100.png)
![N-(4-methylbenzyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5729108.png)
![7-(1-phenyl-1H-pyrazol-4-yl)-6H-[1,3]dioxolo[4,5-h]chromen-6-one](/img/structure/B5729116.png)